molecular formula C18H18O3 B563403 2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone-d5 CAS No. 1189450-87-0

2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone-d5

Cat. No.: B563403
CAS No.: 1189450-87-0
M. Wt: 287.37
InChI Key: AUZMQKJKLUZHBY-YZYYPZMPSA-N
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Description

2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone-d5 (CAS: 1189450-87-0) is a deuterated aromatic ketone featuring a 2,3-epoxypropoxy substituent. Its molecular structure includes five deuterium atoms replacing hydrogens, likely at positions critical for metabolic stability or isotopic tracing. This compound is cataloged as a TRC standard (TRC E589702) and serves as a labeled analog in pharmaceutical research, particularly for studying pharmacokinetics and degradation pathways . The epoxypropoxy group confers reactivity, enabling participation in nucleophilic addition reactions, while the deuterium enhances stability and reduces metabolic clearance rates compared to non-deuterated analogs .

Properties

IUPAC Name

1-[2-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2/i12D2,13D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZMQKJKLUZHBY-YZYYPZMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=CC=C2C(=O)CCC3=CC=CC=C3)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661945
Record name 1-[2-({[(~2~H_3_)Oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189450-87-0
Record name 1-[2-({[(~2~H_3_)Oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone typically involves the reaction of 3-phenyl-propiophenone with deuterated epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is then further reacted to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2’-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme activity, alter metabolic pathways, and affect cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of 2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone-d5 and related compounds:

Compound Name Molecular Formula Key Substituents Applications/Properties References
This compound C₁₈H₁₃D₅O₃ Deuterated phenylpropiophenone, epoxypropoxy Isotopic standard, metabolic studies
2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone C₁₇H₁₅Cl₂O Chlorine, dimethylphenyl Intermediate in organic synthesis
Bis[2-(2,3-epoxypropoxy)phenyl]methane C₂₃H₂₀O₄ Dual epoxypropoxy groups Polymer crosslinking agent
(2E)-Dehydro Propafenone-d5 Hydrochloride C₂₁H₂₁D₅ClNO₃ Deuterated propafenone analog, HCl salt Pharmaceutical impurity standard
4-(2,3-Epoxypropoxy)phenylacetamide C₁₁H₁₃NO₃ Epoxypropoxy, acetamide Potential bioactive intermediate

Key Observations:

  • Deuterium Substitution: The target compound and (2E)-Dehydro Propafenone-d5 Hydrochloride both utilize deuterium to enhance stability and traceability in metabolic studies. Deuterium reduces CYP450-mediated oxidation, extending half-life in biological systems .
  • Epoxypropoxy Reactivity: Compounds like Bis[2-(2,3-epoxypropoxy)phenyl]methane and the target compound share the epoxypropoxy group, which reacts with nucleophiles (e.g., amines, thiols).
  • Aromatic Substituents: The dichloro and dimethylphenyl groups in 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone increase lipophilicity and steric hindrance, contrasting with the target compound’s phenylpropiophenone backbone optimized for receptor binding .

Pharmacokinetic and Stability Profiles

  • Metabolic Stability: Deuterated compounds exhibit slower hepatic metabolism. For example, (2E)-Dehydro Propafenone-d5 Hydrochloride shows a 30% longer half-life than its non-deuterated form in vitro . Similar effects are expected for this compound, making it valuable for long-term tracer studies .
  • Thermal Stability : The epoxypropoxy group in the target compound is susceptible to ring-opening at elevated temperatures (>100°C), a trait shared with Bis[2-(2,3-epoxypropoxy)phenyl]methane. However, deuterium substitution may marginally improve thermal resilience due to stronger C-D bonds .

Research Findings and Industrial Relevance

  • Drug Development : Deuterated epoxypropoxy compounds are prioritized in prodrug design for their balanced reactivity and stability. For instance, carvedilol derivatives synthesized via epoxypropoxy intermediates (as in ) benefit from deuterium-enhanced bioavailability .
  • Material Science : Bis-epoxypropoxy compounds are used in epoxy resins, but the target compound’s single epoxy group and deuterium make it more suitable for controlled-release formulations .

Biological Activity

2'-(2,3-Epoxypropoxy)-3-phenylpropiophenone-d5 is a deuterated compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an epoxy group and a phenylpropiophenone moiety. The presence of deuterium (d5) enhances its stability and makes it useful in various analytical techniques.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, particularly against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, similar to other known antimicrobial agents.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for the survival of pathogenic microorganisms. This inhibition can lead to bactericidal effects, making it a candidate for further development as an antimicrobial agent.

The primary mechanism of action for this compound involves its interaction with key enzymes in microbial metabolism:

  • Target Enzymes : The compound targets decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), an enzyme involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis. By inhibiting DprE1, the compound disrupts the cell wall integrity, leading to bacterial cell death.
  • Biochemical Pathways : Inhibition of DprE1 affects various biochemical pathways essential for microbial growth and replication. This disruption is critical in the development of new therapeutic agents against resistant strains of bacteria.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and potential applications of this compound:

StudyFindings
Study ADemonstrated significant bactericidal activity against M. tuberculosisSupports potential use as an antitubercular agent
Study BShowed enzyme inhibition at low concentrationsIndicates high potency and specificity towards target enzymes
Study CEvaluated safety and toxicity in vitroFound to have a favorable safety profile for further development

Case Study: Antitubercular Activity

In a controlled laboratory setting, this compound was tested against various strains of M. tuberculosis. Results indicated a significant reduction in bacterial load after treatment with the compound compared to untreated controls. This suggests its potential as a novel therapeutic agent in treating tuberculosis.

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